2-Amino-4-ethyl-7-hydroxy-4H-chromene-3-carbonitrile
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Overview
Description
2-Amino-4-ethyl-7-hydroxy-4H-chromene-3-carbonitrile is a heterocyclic compound that has garnered significant interest due to its diverse pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-ethyl-7-hydroxy-4H-chromene-3-carbonitrile typically involves a multicomponent reaction (MCR) strategy. One common method includes the reaction of aldehydes, malononitrile, and β-ketoesters in the presence of a catalyst. For instance, the reaction of ethyl acetoacetate, hydrazine hydrate, salicylaldehyde, and malononitrile under visible light can yield the desired chromene derivative . This method is advantageous due to its high yield and environmentally benign conditions.
Industrial Production Methods
Industrial production of this compound often employs similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and green chemistry principles, such as solvent-free and catalyst-free conditions, are emphasized to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-ethyl-7-hydroxy-4H-chromene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted chromene derivatives depending on the reagents used.
Scientific Research Applications
2-Amino-4-ethyl-7-hydroxy-4H-chromene-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antibacterial, and anti-inflammatory properties
Industry: Utilized in the development of corrosion inhibitors for metals.
Mechanism of Action
The mechanism of action of 2-amino-4-ethyl-7-hydroxy-4H-chromene-3-carbonitrile involves its interaction with various molecular targets. For instance, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by interacting with DNA and inhibiting topoisomerase enzymes. Its antibacterial activity is linked to the disruption of bacterial cell wall synthesis .
Comparison with Similar Compounds
2-Amino-4-ethyl-7-hydroxy-4H-chromene-3-carbonitrile can be compared with other 2-amino-4H-chromene derivatives:
2-Amino-4-(4-hydroxy-3-methoxyphenyl)-7-methyl-4H-chromene-3-carbonitrile: Known for its broad-spectrum antibacterial activity.
2-Amino-4-(5-hydroxy-3-methyl-1H-pyrazol-4-yl)-4H-chromene-3-carbonitrile: Noted for its green synthesis and high yield.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct pharmacological properties and synthetic versatility.
Properties
Molecular Formula |
C12H12N2O2 |
---|---|
Molecular Weight |
216.24 g/mol |
IUPAC Name |
2-amino-4-ethyl-7-hydroxy-4H-chromene-3-carbonitrile |
InChI |
InChI=1S/C12H12N2O2/c1-2-8-9-4-3-7(15)5-11(9)16-12(14)10(8)6-13/h3-5,8,15H,2,14H2,1H3 |
InChI Key |
SESRSVIWOQZAMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C2=C(C=C(C=C2)O)OC(=C1C#N)N |
Origin of Product |
United States |
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